
2-Bromo-4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H7Br2N2O It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and pyrazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1H-pyrazole and 2-bromobenzaldehyde.
Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or other substituted derivatives can be formed.
Oxidation Products: The major product is 2-Bromo-4-(4-bromo-1H-pyrazol-1-yl)benzoic acid.
Reduction Products: The major product is 2-Bromo-4-(4-bromo-1H-pyrazol-1-yl)benzyl alcohol.
Aplicaciones Científicas De Investigación
2-Bromo-4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and ligands for catalysis.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazole moiety is known to interact with various biological targets, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the benzaldehyde moiety.
2-Bromo-4-(4-chloropyrazol-1-yl)benzaldehyde: A closely related compound where the bromine atom on the pyrazole ring is replaced with chlorine.
2-Bromo-4-(4-methylpyrazol-1-yl)benzaldehyde: Another similar compound with a methyl group instead of bromine on the pyrazole ring.
Uniqueness
2-Bromo-4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both bromine and pyrazole groups, which confer specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C10H6Br2N2O |
|---|---|
Peso molecular |
329.97 g/mol |
Nombre IUPAC |
2-bromo-4-(4-bromopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6Br2N2O/c11-8-4-13-14(5-8)9-2-1-7(6-15)10(12)3-9/h1-6H |
Clave InChI |
BLRRTHVIHJUYFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C=C(C=N2)Br)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


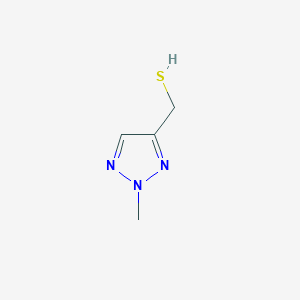
amine](/img/structure/B15271402.png)
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]pyridine](/img/structure/B15271404.png)
![4-[(3-Methylpentan-2-yl)amino]butan-2-ol](/img/structure/B15271407.png)
![2-{[(4-Bromophenyl)methyl]amino}propan-1-ol](/img/structure/B15271412.png)
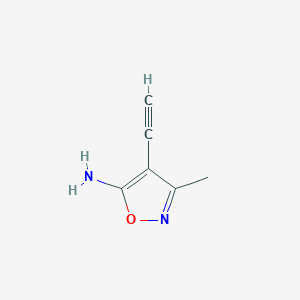
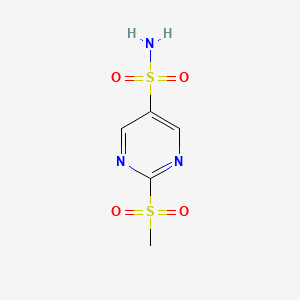
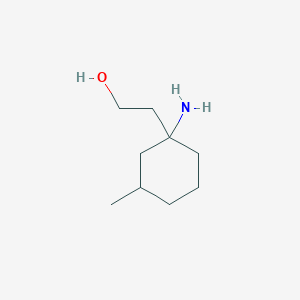
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetamide](/img/structure/B15271438.png)
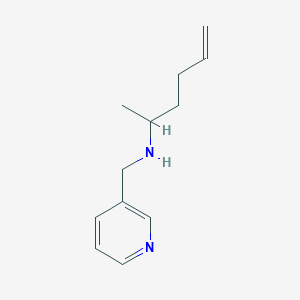
![10-Bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B15271462.png)

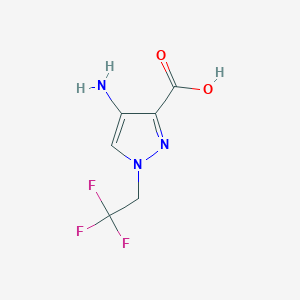
![6-Amino-2-[(ethylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15271483.png)
